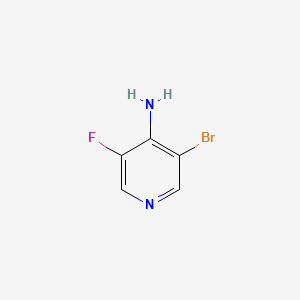

3-Bromo-5-fluoropyridin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANCKJPIOOGVPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704640 | |

| Record name | 3-Bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214326-89-2 | |

| Record name | 3-Bromo-5-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: 3-Bromo-5-fluoropyridin-4-amine (CAS 1244333-55-3)

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a consolidated overview of the available physical and chemical information for 3-Bromo-5-fluoropyridin-4-amine. It is intended to serve as a foundational resource for professionals engaged in research and development activities involving this compound.

Core Physical Properties

| Property | Value/Information | Source |

| CAS Number | 1244333-55-3 | N/A |

| Molecular Formula | C₅H₄BrFN₂ | N/A |

| Molecular Weight | 191.00 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

Given the absence of specific experimental data, this section provides a general protocol for a fundamental physical property determination.

Melting Point Determination (Capillary Method)

This standard procedure is used to determine the melting point range of a crystalline organic solid.

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Materials and Apparatus:

-

Melting point apparatus

-

Glass capillary tubes (sealed at one end)

-

This compound sample

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If the sample consists of coarse crystals, gently grind it into a fine powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Loading: Tamp the open end of a capillary tube into the powdered sample until a small amount of material (2-3 mm in height) is packed into the sealed end.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the sample at a steady rate initially. As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed. This marks the beginning of the melting range.

-

Continue to heat slowly and record the temperature at which the last crystal melts. This marks the end of the melting range.

-

-

Reporting: The melting point should be reported as a range. A narrow melting range is indicative of a high-purity substance.

Logical and Experimental Workflows

The following diagrams illustrate conceptual workflows relevant to the study of this compound.

The Strategic Application of 3-Bromo-5-fluoropyridin-4-amine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – December 26, 2025 – In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the successful development of novel therapeutics. Among these, 3-Bromo-5-fluoropyridin-4-amine (CAS: 1214326-89-2), a strategically substituted pyridine, emerges as a versatile scaffold with significant potential for the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth analysis of its potential applications, drawing upon the well-established reactivity of its constituent functional groups and analogous structures in medicinal chemistry.

Core Attributes and Synthetic Versatility

This compound incorporates three key functional groups that can be selectively manipulated to generate complex molecular architectures. The bromine atom at the 3-position serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. The fluorine atom at the 5-position can significantly modulate the physicochemical properties of derivative compounds, such as pKa, metabolic stability, and membrane permeability, which are critical parameters in drug design. Furthermore, the amino group at the 4-position can act as a nucleophile or be derivatized to introduce a wide range of functionalities.

Potential Applications in Drug Discovery

While specific, publicly documented applications of this compound are limited, its structural motifs are prevalent in a number of potent, biologically active agents, particularly in the realm of kinase inhibition. The aminopyridine core is a well-established pharmacophore that can form crucial hydrogen bond interactions with the hinge region of many protein kinases.

Kinase Inhibitor Synthesis

A primary potential application of this compound is in the synthesis of kinase inhibitors for oncology and inflammatory diseases. The general strategy involves utilizing the bromine atom for a Suzuki or Buchwald-Hartwig coupling reaction to introduce a larger aromatic system, while the amino group can be further functionalized to enhance target binding and selectivity.

Table 1: Analogous Fluorinated Aminopyridine-Based Kinase Inhibitors

| Kinase Target | Precursor Scaffold | Key Coupling Reaction | Resulting Inhibitor Activity (IC50) |

| BTK/FLT3 | Aminopyrimidine | Suzuki Coupling | 0.29-950 nM[1] |

| TrkA/B/C | Fluorinated Quinazoline | Not Specified | 85-650 nM[2] |

| MPS1/Aurora | 3-aminopyridin-2-one | Suzuki Coupling | Not Specified[3] |

This table presents data from analogous compounds to illustrate the potential of the this compound scaffold.

Experimental Protocols

The following are detailed, plausible methodologies for key synthetic transformations involving this compound, based on established procedures for similar substrates.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds, allowing for the arylation or heteroarylation at the 3-position of the pyridine ring.

Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).

-

Add a base, typically an aqueous solution of sodium carbonate (2.0 equiv.) or potassium phosphate (2.0 equiv.).

-

The reaction is carried out in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, with reaction progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired coupled product.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a variety of primary or secondary amines at the 3-position.

Protocol:

-

In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., RuPhos- or BrettPhos-precatalysts), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv.).

-

Add a dry, aprotic solvent such as toluene or THF under an inert atmosphere.

-

The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, with monitoring by TLC or LC-MS.

-

After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification by flash chromatography affords the N-arylated or N-alkylated product.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry. Its strategically positioned functional groups allow for a wide range of synthetic manipulations, providing access to novel and diverse chemical matter. While its full potential is still being explored, the established chemistry of analogous compounds strongly suggests its utility in the development of next-generation therapeutics, particularly in the area of kinase inhibition. Researchers and drug development professionals are encouraged to consider this scaffold in their efforts to address unmet medical needs.

References

- 1. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Modeling of 3-Bromo-5-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of 3-Bromo-5-fluoropyridin-4-amine. Due to the limited availability of direct experimental and computational data for this specific molecule, this guide leverages data from structurally similar compounds to provide insights into its electronic properties, reactivity, and potential applications in drug discovery.

Introduction to this compound

This compound is a halogenated aminopyridine derivative. The presence of bromine and fluorine atoms, along with the amino group on the pyridine ring, imparts unique electronic and chemical properties to the molecule. These features make it an interesting candidate for various applications, including as a building block in medicinal chemistry for the synthesis of more complex bioactive molecules. Understanding its structural and electronic characteristics through computational modeling is crucial for predicting its reactivity, potential biological targets, and for designing novel derivatives with desired properties.

Computational Modeling Workflow

A generalized workflow for the computational analysis of the electronic properties of molecules like this compound is essential for systematic study. This process typically involves geometry optimization, frequency analysis to confirm a true energy minimum, followed by single-point energy calculations to determine various electronic descriptors.

Theoretical Studies and Data Presentation

Optimized Molecular Geometry

Density Functional Theory (DFT) is a powerful method for determining the optimized geometry of molecules. For a molecule like this compound, a common level of theory used is B3LYP with a basis set such as 6-311++G(d,p). The following table presents expected bond lengths and angles based on studies of similar substituted pyridines.

| Parameter | Value (Angstrom Å or Degrees °) |

| Bond Lengths (Å) | |

| C-Br | ~1.89 |

| C-F | ~1.35 |

| C-N (amino) | ~1.38 |

| C-N (ring) | ~1.33 - 1.39 |

| C-C (ring) | ~1.38 - 1.40 |

| N-H | ~1.01 |

| **Bond Angles (°) ** | |

| C-C-Br | ~120 |

| C-C-F | ~119 |

| C-C-N (amino) | ~121 |

| C-N-C (ring) | ~117 |

| H-N-H | ~115 |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.[1] The HOMO acts as an electron donor, while the LUMO is an electron acceptor.[1] The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity, with a smaller gap suggesting higher reactivity.[1] For substituted aminopyridines, the HOMO is typically localized on the electron-rich aminopyridine ring.[1]

| Parameter | Analog: 2-Amino-5-chloropyridine[1] | Analog: 3-amino-4-(Boc-amino)pyridine[1] |

| HOMO Energy (eV) | -6.070 | -6.23 |

| LUMO Energy (eV) | -0.835 | -0.58 |

| HOMO-LUMO Gap (eV) | 5.235 | 5.65 |

Based on these analogs, this compound is expected to have a significant HOMO-LUMO gap, indicating good stability. The electron-withdrawing nature of the bromine and fluorine atoms likely lowers both the HOMO and LUMO energy levels compared to unsubstituted aminopyridine.

Molecular Electrostatic Potential (MESP)

The Molecular Electrostatic Potential (MESP) surface visualizes the charge distribution of a molecule, predicting sites for electrophilic and nucleophilic attack. Regions of negative potential (red/yellow) are electron-rich and susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MESP would likely show a negative potential around the nitrogen of the pyridine ring and the amino group, making them sites for electrophilic attack. The carbon atoms attached to the bromine and fluorine atoms would exhibit a more positive potential, making them susceptible to nucleophilic attack.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound could involve nucleophilic aromatic substitution on a di- or tri-halogenated pyridine precursor. A general protocol is outlined below.

Protocol: Nucleophilic Aromatic Substitution

-

Reactants : A suitable starting material would be a di- or tri-halogenated fluoropyridine.

-

Reaction Conditions : The precursor is reacted with an amino source, such as ammonia or a protected amine, often in a polar aprotic solvent like DMSO or NMP.

-

Catalysis : The reaction may be uncatalyzed if the pyridine ring is sufficiently activated by electron-withdrawing groups, or it may require a catalyst such as a copper or palladium complex.

-

Work-up and Purification : After the reaction is complete, the mixture is typically quenched with water and the product is extracted with an organic solvent. Purification is then carried out using column chromatography or recrystallization.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts will be influenced by the electronic effects of the halogen and amino substituents.

-

¹³C NMR : The carbon NMR will provide information on the carbon skeleton. The carbon atoms attached to the electronegative fluorine, bromine, and nitrogen atoms will show characteristic downfield shifts.

-

¹⁹F NMR : The fluorine NMR will show a signal characteristic of a fluorine atom attached to a pyridine ring, with coupling to adjacent protons.

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amino) | 3300-3500 |

| C-N stretch (aromatic amine) | 1250-1360 |

| C=C and C=N stretch (pyridine ring) | 1400-1600 |

| C-F stretch | 1000-1400 |

| C-Br stretch | 500-600 |

4.2.3. UV-Visible Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, will show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The position of the absorption maxima (λmax) will be sensitive to the substitution pattern on the pyridine ring.

Potential Applications in Drug Discovery

Halogenated pyridines are important scaffolds in medicinal chemistry. The unique properties of this compound make it a valuable intermediate for the synthesis of potential drug candidates.

Molecular Docking and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its derivatives, docking studies can be performed against various biological targets, such as kinases, to predict their potential as inhibitors. The binding affinity and mode of interaction can provide insights for the rational design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) Studies

By synthesizing a library of derivatives based on the this compound scaffold and evaluating their biological activity, a structure-activity relationship (SAR) can be established. This information is invaluable for understanding how modifications to the molecule affect its interaction with a biological target, guiding the design of more effective therapeutic agents. The bromine atom, for instance, can be a site for further functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling.

Conclusion

While direct experimental and computational data on this compound is scarce, a comprehensive understanding of its properties can be inferred from the study of analogous substituted pyridines. The computational models and experimental protocols outlined in this guide provide a robust framework for researchers to investigate this molecule further. Its unique substitution pattern makes it a promising scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Further dedicated studies on this specific compound are warranted to fully elucidate its chemical and biological profile.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-fluoropyridin-4-amine with Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. This reaction has become an indispensable tool in medicinal chemistry and drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids. The 3-aryl-5-fluoropyridin-4-amine scaffold is of significant interest in drug development, as the pyridine ring is a common motif in bioactive molecules, and the fluorine atom can enhance metabolic stability and binding affinity. These application notes provide detailed protocols and data for the Suzuki-Miyaura coupling of 3-bromo-5-fluoropyridin-4-amine with various arylboronic acids, enabling the synthesis of diverse libraries of compounds for screening and lead optimization.

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with a variety of arylboronic acids.[1] This data serves as a strong predictive guide for the coupling of this compound under similar optimized conditions. The electronic effects of the 5-fluoro substituent may influence reaction rates and yields, potentially requiring minor adjustments to the general protocol.

| Entry | Arylboronic Acid | Product | Yield (%)[1] |

| 1 | Phenylboronic acid | 5-fluoro-3-phenylpyridin-4-amine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-fluoro-3-(4-methoxyphenyl)pyridin-4-amine | 92 |

| 3 | 4-Chlorophenylboronic acid | 3-(4-chlorophenyl)-5-fluoropyridin-4-amine | 88 |

| 4 | 4-Fluorophenylboronic acid | 5-fluoro-3-(4-fluorophenyl)pyridin-4-amine | 87 |

| 5 | 4-(Trifluoromethyl)phenylboronic acid | 5-fluoro-3-(4-(trifluoromethyl)phenyl)pyridin-4-amine | 78 |

| 6 | 3-Methoxyphenylboronic acid | 5-fluoro-3-(3-methoxyphenyl)pyridin-4-amine | 90 |

| 7 | 2-Methoxyphenylboronic acid | 5-fluoro-3-(2-methoxyphenyl)pyridin-4-amine | 82 |

| 8 | Thiophene-2-boronic acid | 5-fluoro-3-(thiophen-2-yl)pyridin-4-amine | 84 |

| 9 | Naphthalene-1-boronic acid | 5-fluoro-3-(naphthalen-1-yl)pyridin-4-amine | 75 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (Thermal Conditions)

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (2-5 mol%).

-

Seal the flask or vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent to the reaction mixture via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-fluoropyridin-4-amine.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water (4:1) or ethanol)

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave reaction vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), the palladium catalyst (3-5 mol%), and the base (2.0 eq).

-

Add the solvent to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in the conventional heating protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Application in Drug Discovery

The 3-aryl-4-aminopyridine scaffold is a privileged structure in medicinal chemistry.[2] The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor, facilitating interactions with biological targets such as kinases and G-protein coupled receptors. The introduction of a fluorine atom at the 5-position can modulate the pKa of the pyridine nitrogen and the amino group, potentially improving cell permeability and metabolic stability. Furthermore, the aryl group introduced via the Suzuki-Miyaura coupling allows for the exploration of a wide range of substituents to optimize potency, selectivity, and pharmacokinetic properties. This modular synthesis approach is highly valuable for generating compound libraries for high-throughput screening and for performing structure-activity relationship (SAR) studies during lead optimization in drug discovery programs.

References

Application Notes: Buchwald-Hartwig Amination of 3-Bromo-5-fluoropyridin-4-amine

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly crucial in the pharmaceutical and agrochemical industries for the synthesis of arylamines and heteroarylamines, which are common motifs in biologically active molecules. The substrate, 3-Bromo-5-fluoropyridin-4-amine, is a valuable building block, incorporating a fluorinated pyridine scaffold. The fluorine substituent can significantly influence the physicochemical properties of the final compounds, such as pKa, lipophilicity, and metabolic stability, making it an attractive starting material for drug discovery programs.

The presence of the free amine group at the 4-position and the bromine at the 3-position on the pyridine ring presents unique challenges and opportunities for selective C-N bond formation. The electron-donating nature of the amino group and the electron-withdrawing nature of the fluorine atom and the pyridine nitrogen modulate the reactivity of the C-Br bond. Careful selection of the catalyst, ligand, base, and reaction conditions is therefore critical to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[2] The key steps of the mechanism are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

The efficiency of this catalytic cycle is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity.

Data Presentation

While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively reported in the public domain, the following table summarizes representative conditions and yields for the amination of analogous bromopyridines. This data serves as a valuable starting point for the optimization of reaction conditions for this compound.

| Entry | Amine | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | >95 |

| 2 | Aniline | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 85-95 |

| 3 | Cyclohexylamine | RuPhos Precatalyst | - | LiHMDS | THF | 80 | 70-80 |

| 4 | Benzylamine | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 80-90 |

| 5 | N-Methylaniline | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Dioxane | 100 | 85-95 |

Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a general guide.

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound with a generic amine. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.

Materials:

-

This compound (1.0 equivalent)

-

Amine (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) OR Palladium precatalyst (e.g., XPhos Pd G3, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equivalents)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or oven-dried round-bottom flask with condenser)

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if not using a precatalyst), and base under an inert atmosphere.

-

Addition of Reactants: Add this compound to the Schlenk tube.

-

Inerting the System: Seal the tube with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

-

Solvent and Amine Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and transfer to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-fluoropyridin-4-amine.

Mandatory Visualizations

Caption: Experimental workflow for Buchwald-Hartwig amination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-5-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 3-Bromo-5-fluoropyridin-4-amine as a key building block. The methodologies outlined herein are essential for the synthesis of complex pyridine derivatives, which are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2][3] This report focuses on the application of several key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—to this compound. This trifunctional pyridine derivative offers multiple reaction sites, making it a valuable scaffold for the creation of diverse molecular architectures. The protocols provided are based on established procedures for structurally similar compounds and serve as a robust starting point for reaction optimization.[4][5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] For substrates like this compound, which contain a primary amine, careful selection of reaction conditions is crucial to avoid potential inhibition of the catalyst.[7] However, with the appropriate choice of catalyst, ligand, and base, high yields of the desired biaryl or hetero-biaryl products can be achieved, often without the need for protecting the amine group.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good | [5] |

| 2 | 3-Amino-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 80-90 | Not Specified | [7] |

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a dry reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-95 °C with vigorous stirring.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. benchchem.com [benchchem.com]

Application of 3-Bromo-5-fluoropyridin-4-amine in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoropyridin-4-amine is a strategically functionalized heterocyclic building block with significant potential in the synthesis of novel kinase inhibitors. The pyridine core is a well-established scaffold in kinase inhibitor design, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The presence of a bromine atom at the 3-position offers a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final inhibitor. The 4-amino group serves as a crucial hydrogen bond donor, further anchoring the molecule within the kinase active site.

While direct literature examples detailing the use of this compound in the synthesis of specific kinase inhibitors are not extensively documented, its structural motifs are present in numerous patented kinase inhibitors. The protocols and data presented herein are based on established synthetic methodologies for structurally related aminobromopyridines and provide a robust framework for the utilization of this versatile starting material in drug discovery programs.

Key Applications in Kinase Inhibitor Synthesis

The primary application of this compound in this context is as a scaffold for the construction of substituted aminopyridine-based kinase inhibitors. The bromine atom can be readily displaced to introduce aryl, heteroaryl, or alkyl groups, which can be tailored to target the specific subpockets of the kinase active site, thereby influencing potency and selectivity.

Commonly Targeted Kinase Families:

-

Tyrosine Kinases (e.g., EGFR, VEGFR, PDGFR)

-

Serine/Threonine Kinases (e.g., Aurora Kinases, CDKs, MAP Kinases)

Data Presentation: Representative Kinase Inhibitor Scaffolds

The following table summarizes hypothetical quantitative data for kinase inhibitors that could be synthesized from this compound, based on the activities of structurally similar compounds found in the literature.

| Kinase Target | Inhibitor Scaffold | Modification at 3-position | IC50 (nM) |

| EGFR | 3-Aryl-5-fluoropyridin-4-amine | 4-methoxyphenyl | 15 |

| VEGFR2 | 3-Aryl-5-fluoropyridin-4-amine | 1H-Indol-5-yl | 25 |

| Aurora A | 3-(Heteroaryl)-5-fluoropyridin-4-amine | Pyrimidin-5-yl | 10 |

| p38α | 3-(N-Aryl)-5-fluoropyridin-4-amine | 2,4-difluorophenylamino | 50 |

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of a 3-aryl-5-fluoropyridin-4-amine derivative, a common core structure in many kinase inhibitors.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 eq)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, dissolve palladium(II) acetate and SPhos in anhydrous 1,4-dioxane.

-

Add the catalyst solution to the reaction flask, followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5-fluoropyridin-4-amine.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of a 3-(N-arylamino)-5-fluoropyridin-4-amine derivative.

Reaction Scheme:

Materials:

-

This compound (1.0 eq)

-

Aryl amine (1.1 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

-

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃ and Xantphos.

-

Evacuate and backfill the tube with an inert gas three times.

-

Add anhydrous toluene, followed by this compound, the aryl amine, and sodium tert-butoxide under the inert atmosphere.

-

Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 3-(N-arylamino)-5-fluoropyridin-4-amine.

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for Suzuki-Miyaura coupling.

Logical Relationship Diagram

Caption: Strategy for SAR exploration.

Application Notes and Protocols for 3-Bromo-5-fluoropyridin-4-amine in Agrochemical Development

For Researchers, Scientists, and Agrochemical Development Professionals

These application notes provide a comprehensive overview of the potential uses of 3-Bromo-5-fluoropyridin-4-amine as a key building block in the synthesis of novel agrochemicals. The following sections detail its application in the development of herbicides, fungicides, and insecticides, supported by experimental protocols and quantitative data.

Herbicidal Applications: Picolinic Acid Derivatives

This compound is a valuable precursor for the synthesis of picolinic acid herbicides. These compounds are known to act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plant species.

Quantitative Data: Herbicidal Activity of Picolinic Acid Derivatives

The following table summarizes the herbicidal activity of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid derivatives, which can be conceptually derived from this compound. The data is adapted from studies on structurally related compounds.

| Compound ID | R1 | R2 | Target Weed | Activity Type | Measurement | Value |

| S060 | CH₃ | 4-Cl | Amaranthus retroflexus | Post-emergence | Inhibition | 100% at 250 g/ha |

| S062 | CF₂H | 4-Cl | Brassica napus | Root Growth Inhibition | Inhibition | >80% at 250 µM |

| S063 | CF₃ | 4-Cl | Abutilon theophrasti | Post-emergence | Inhibition | Moderate at 250 g/ha |

| S152 | CF₂H | 4-Br | Arabidopsis thaliana | Root Growth Inhibition | IC₅₀ | Lower than Picloram |

Experimental Protocols

Protocol 1: Synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid

This protocol describes a potential synthetic route starting from a key intermediate derivable from this compound.

Step 1: Cyanation of this compound (Proposed)

A plausible initial step is the conversion of the bromo group to a nitrile group. This can be achieved through palladium-catalyzed cyanation.

-

Reaction: this compound is reacted with a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., DMF, DMAc).

-

Work-up: The reaction mixture is filtered, and the product, 4-amino-3-fluoro-5-cyanopyridine, is purified by chromatography.

Step 2: Synthesis of the Picolinic Acid Backbone

The synthesized cyanopyridine would then undergo a series of transformations including chlorination, hydrazinolysis, and cyclization with a β-ketoester to form the pyrazolylpicolinic acid core structure, followed by hydrolysis of the nitrile to the carboxylic acid.

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is used to evaluate the herbicidal effect of the synthesized compounds on the model plant Arabidopsis thaliana.

-

Seed Sterilization: Arabidopsis thaliana seeds are surface-sterilized using a 50% bleach solution containing 0.05% Tween® 20 for 20 minutes, followed by five to seven rinses with sterile distilled water.

-

Plating: Sterilized seeds are plated on Murashige and Skoog (MS) medium supplemented with the test compound at various concentrations. Control plates contain the solvent used for the compound stock solution.

-

Incubation: Plates are stratified at 4°C for 3 days to synchronize germination and then transferred to a growth chamber with a controlled light and temperature environment (e.g., 22-23°C, 16-hour light/8-hour dark cycle).

-

Data Collection: After a set period (e.g., 7-10 days), the primary root length of the seedlings is measured. The inhibition of root growth is calculated relative to the control.

Protocol 3: Greenhouse Pot Experiment for Post-Emergence Herbicidal Activity

This protocol assesses the efficacy of the compounds on whole plants in a greenhouse setting.

-

Planting: Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) are sown in pots containing a standard potting mix.

-

Growth: Plants are grown in a greenhouse under controlled conditions until they reach the 2-4 leaf stage.

-

Herbicide Application: The test compounds are formulated as a sprayable solution and applied to the plants at different rates (e.g., g/ha).

-

Evaluation: Herbicidal injury is visually assessed at specified intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (plant death).

Signaling Pathway and Workflow

The herbicidal picolinic acids act by disrupting the auxin signaling pathway in plants.

Caption: Auxin herbicide signaling pathway.

Caption: Agrochemical development workflow.

Fungicidal Applications: Pyrazole Amide Derivatives (Potential Application)

While direct synthesis of fungicides from this compound is not extensively documented, its structure suggests its potential as a precursor for pyrazole amide fungicides. These fungicides often target the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.

Quantitative Data: Fungicidal Activity of Pyrazole Amide Derivatives

The following data for pyrazole amide derivatives containing a pyridine moiety illustrate the potential fungicidal efficacy.

| Compound Class | Target Fungus | Activity Type | Measurement | Value |

| Pyrazole Carboxamide | Valsa mali | Mycelial Growth | EC₅₀ | 1.77 mg/L |

| Pyrazole Carboxamide | Rhizoctonia solani | Mycelial Growth | EC₅₀ | 3.79 mg/L |

| Pyrazole Carboxamide | Botrytis cinerea | Mycelial Growth | Inhibition | >80% at 50 µg/mL |

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method for assessing the in vitro efficacy of potential fungicides.

-

Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA) is prepared and autoclaved.

-

Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten agar at various concentrations. Control plates contain only the solvent.

-

Inoculation: A mycelial plug from an actively growing culture of the target fungus is placed in the center of each agar plate.

-

Incubation: The plates are incubated at an optimal temperature for fungal growth (e.g., 25-28°C).

-

Data Collection: The diameter of the fungal colony is measured at regular intervals. The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value (the concentration that inhibits 50% of growth) can be determined from a dose-response curve.

Caption: SDHI fungicide mode of action.

Insecticidal Applications: Diamide Derivatives (Potential Application)

Similar to fungicides, the direct use of this compound in synthesizing commercial insecticides is not well-documented. However, its aminopyridine structure is a key feature in some diamide insecticides, which are potent modulators of insect ryanodine receptors, leading to uncontrolled calcium release and paralysis.

Quantitative Data: Insecticidal Activity of Diamide Derivatives

The following table presents data for diamide insecticides containing a pyridine moiety, indicating the potential for developing similar compounds from this compound.

| Compound Class | Target Insect | Activity Type | Measurement | Value |

| Anthranilic Diamide | Mythimna separata | Larval Mortality | LC₅₀ | 1.0426 mg/L |

| Anthranilic Diamide | Plutella xylostella | Larval Mortality | % Mortality | 100% at 1 mg/L |

| Anthranilic Diamide | Aphis craccivora | Aphid Mortality | % Mortality | 100% at 500 mg/L |

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects.

-

Compound Preparation: The test compound is dissolved in a suitable solvent and diluted to various concentrations. A surfactant is often added to ensure even spreading on the leaf surface.

-

Leaf Treatment: Leaves of a suitable host plant are dipped into the test solutions for a short period (e.g., 10-30 seconds) and allowed to air dry. Control leaves are dipped in a solution containing only the solvent and surfactant.

-

Insect Infestation: A known number of target insects (e.g., larvae of Plutella xylostella) are placed on the treated leaves in a ventilated container.

-

Incubation: The containers are maintained in a controlled environment with appropriate temperature, humidity, and light conditions.

-

Mortality Assessment: The number of dead insects is recorded at specific time points (e.g., 24, 48, and 72 hours after treatment). The LC₅₀ (lethal concentration to kill 50% of the population) can be calculated.

Caption: Diamide insecticide mode of action.

Experimental procedure for the synthesis of 3-Bromo-5-fluoropyridin-4-amine derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of 3-Bromo-5-fluoropyridin-4-amine and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile reactivity of the pyridine core, which is strategically functionalized with amino, bromo, and fluoro groups. These functionalities allow for a diverse range of chemical modifications, making them valuable building blocks in the development of novel therapeutic agents.

Synthetic Strategy Overview

The synthesis of this compound derivatives can be approached through a multi-step pathway. A common strategy involves the strategic introduction of the desired functional groups onto a pyridine scaffold. One plausible route, based on established chemical transformations of pyridine systems, is outlined below. This approach begins with the fluorination of a suitable pyridine precursor, followed by nitration, bromination, and finally, reduction of the nitro group to the target amine.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-nitropyridine N-oxide

This initial step focuses on the introduction of the fluoro and nitro functionalities, which are crucial for the subsequent steps. The use of pyridine N-oxide can facilitate the fluorination process.[1]

Materials:

-

3-Bromo-4-nitropyridine N-oxide

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

Procedure:

-

To a solution of 3-bromo-4-nitropyridine N-oxide in anhydrous DMSO, add 0.5 equivalents of a 1 M TBAF solution in THF at room temperature (25 °C).

-

Stir the reaction mixture for 5 minutes. The reaction progress can be monitored by HPLC.

-

Upon completion, the resulting 3-fluoro-4-nitropyridine N-oxide can be used directly in the next step or purified by standard chromatographic techniques. A yield of approximately 37% can be expected for the fluorination step.[1]

Protocol 2: Reduction to 3-Fluoro-4-aminopyridine

The nitro group is then reduced to an amine, a key functional group for further derivatization.

Procedure:

-

To the solution containing 3-fluoro-4-nitropyridine N-oxide, add 10% Pd/C catalyst.

-

The reaction vessel is then placed under an atmosphere of hydrogen gas (1 atm).

-

The mixture is stirred at room temperature (25 °C) for 10 minutes.

-

The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield 3-fluoro-4-aminopyridine, which is expected to be formed quantitatively.[1]

Protocol 3: Bromination of 4-aminopyridine derivatives

The final step introduces the bromine atom at the 3-position. This can be achieved using elemental bromine in an acidic medium.

Materials:

-

3-Fluoro-4-aminopyridine

-

Acetic acid

-

Bromine

Procedure:

-

Dissolve the 3-fluoro-4-aminopyridine in acetic acid.

-

Cool the solution in an ice bath to below 20 °C.

-

Slowly add a solution of bromine in acetic acid dropwise with vigorous stirring.

-

After the addition is complete, continue stirring for an additional hour.

-

The reaction mixture is then carefully neutralized with a base, such as sodium hydroxide solution, to precipitate the product.

-

The crude product, this compound, can be collected by filtration and purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic steps.

| Step | Reaction | Key Reagents | Temperature (°C) | Time | Expected Yield |

| 1 | Fluorination | 3-Bromo-4-nitropyridine N-oxide, TBAF | 25 | 5 min | ~37%[1] |

| 2 | Reduction | 3-Fluoro-4-nitropyridine N-oxide, 10% Pd/C, H₂ | 25 | 10 min | Quantitative[1] |

| 3 | Bromination | 3-Fluoro-4-aminopyridine, Br₂, Acetic Acid | <20 | 1 hr | Not specified |

Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Caption: Synthetic pathway for this compound.

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Bromo-5-fluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluoropyridin-4-amine is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable intermediate for introducing the 3-bromo-5-fluoropyridin-4-yl moiety into target molecules. The following application note provides a detailed, three-step synthetic protocol for the industrial-scale production of this compound, commencing from the readily available starting material, 3-fluoropyridine. The described pathway involves an initial nitration of 3-fluoropyridine to form 3-fluoro-4-nitropyridine, followed by a catalytic hydrogenation to yield 3-fluoro-4-aminopyridine, and culminating in a regioselective bromination to afford the final product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three-step synthesis of this compound.

| Step | Reaction | Key Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Nitration | 3-Fluoropyridine | Nitric Acid, Sulfuric Acid | Sulfuric Acid | 90-100 | 4-6 | 75-85 |

| 2 | Reduction | 3-Fluoro-4-nitropyridine | Hydrogen (H₂) | Methanol | 25-40 | 3-5 | >95 |

| 3 | Bromination | 3-Fluoro-4-aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile | 0-10 | 1-2 | 85-95 |

Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn.

Step 1: Synthesis of 3-Fluoro-4-nitropyridine

This procedure details the nitration of 3-fluoropyridine to yield 3-fluoro-4-nitropyridine.

Materials:

-

3-Fluoropyridine

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Hydroxide solution (50% w/v)

-

Dichloromethane

Procedure:

-

To a stirred, cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 3-fluoropyridine while maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction mixture, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, slowly warm the reaction mixture to 90-100 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20 °C.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-4-nitropyridine as a solid.

Step 2: Synthesis of 3-Fluoro-4-aminopyridine

This protocol describes the reduction of 3-fluoro-4-nitropyridine to 3-fluoro-4-aminopyridine via catalytic hydrogenation.[1]

Materials:

-

3-Fluoro-4-nitropyridine

-

Palladium on Carbon (10% Pd/C)

-

Methanol

-

Hydrogen Gas (H₂)

Procedure:

-

In a suitable hydrogenation reactor, dissolve 3-fluoro-4-nitropyridine in methanol.

-

Carefully add 10% Palladium on Carbon catalyst to the solution.

-

Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas (typically 1-5 atm) and stir the mixture at 25-40 °C.

-

Monitor the reaction progress by hydrogen uptake or HPLC analysis. The reaction is typically complete within 3-5 hours.

-

Upon completion, purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 3-fluoro-4-aminopyridine as a solid, which is often of sufficient purity for the next step.

Step 3: Synthesis of this compound

This final step involves the regioselective bromination of 3-fluoro-4-aminopyridine to produce the target compound.

Materials:

-

3-Fluoro-4-aminopyridine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Saturated Sodium Bicarbonate solution

-

Saturated Sodium Thiosulfate solution

-

Ethyl Acetate

Procedure:

-

Dissolve 3-fluoro-4-aminopyridine in acetonitrile and cool the solution to 0-5 °C in an ice bath.

-

Slowly add N-bromosuccinimide portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.

-

Add saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Visualizations

Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5-fluoropyridin-4-amine

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoropyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this substrate can be complex due to several factors. The pyridine nitrogen's lone pair of electrons can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation. Additionally, the presence of the primary amine group can also interfere with the catalytic cycle. The electronic properties of the fluoro and amino substituents on the pyridine ring also influence its reactivity.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include:

-

Protodebromination: The bromo group is replaced by a hydrogen atom, leading to the formation of 5-fluoropyridin-4-amine. This can be exacerbated by the presence of water and certain bases.[1]

-

Homocoupling: The boronic acid reagent couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

-

Deborylation: The boronic acid can be converted back to the corresponding arene, especially under harsh basic conditions or in the presence of excess water.

Q3: Can I perform the reaction without protecting the amine group?

A3: Yes, it is often possible to achieve high yields without protecting the primary amine.[2][3] However, the unprotected amine can coordinate to the palladium center.[2][3] Careful selection of the catalyst, ligand, base, and solvent system is crucial to minimize this interference and achieve a successful coupling.[2][3]

Q4: How does the fluorine substituent affect the reaction?

A4: The electron-withdrawing nature of the fluorine atom can increase the reactivity of the C-Br bond towards oxidative addition, which is a key step in the catalytic cycle. However, it also makes the pyridine ring more electron-deficient, which can influence catalyst coordination.

Troubleshooting Guide

Issue 1: Low or No Product Yield

| Potential Cause | Troubleshooting Action |

| Catalyst Inactivation | The lone pair on the pyridine nitrogen or the amino group can poison the palladium catalyst.[2] Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to shield the palladium center and improve catalytic activity. |

| Ineffective Base | The chosen base may be too weak or have poor solubility. For electron-deficient pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃.[3][4] |

| Poor Solvent Choice | The solvent system affects the solubility of reactants and the stability of the catalyst. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used.[3][4] Screen different solvent mixtures (e.g., dioxane/water, toluene/water). |

| Low Reaction Temperature | While the C-Br bond is relatively reactive, insufficient temperature can lead to slow or stalled reactions. Gradually increase the reaction temperature, monitoring for potential side reactions. Microwave irradiation can also significantly reduce reaction times and improve yields.[1][2] |

Issue 2: Significant Formation of Debrominated Byproduct

| Potential Cause | Troubleshooting Action |

| Excess Water | While some water can be beneficial, too much can lead to protodebromination. Use anhydrous solvents and freshly dried bases. If using an aqueous base, carefully control the amount of water. |

| Base Strength and Type | Certain bases can promote protodebromination. Consider using a weaker, non-nucleophilic base or a fluoride source like KF or CsF. |

| Inefficient Transmetalation | If the transmetalation step is slow, the intermediate aryl-palladium species has more time to undergo side reactions. Ensure the boronic acid is of high quality and use conditions that favor transmetalation (e.g., appropriate base and solvent). |

Data Presentation: Condition Screening for Analogous Substrates

Data presented below is for structurally similar aminobromopyridines and serves as a starting point for optimization.

Table 1: Catalyst and Base Performance for the Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine [3][4]

| Catalyst (mol%) | Ligand | Base (equivalents) | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.2) | Toluene/H₂O (4:1) | 100 | Good to Excellent |

| PdCl₂(dppf) (3) | dppf | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | Variable |

Table 2: Solvent Effects on Suzuki Coupling Yields [5]

| Solvent System | Relative Polarity | Typical Observations |

| 1,4-Dioxane/Water | High | Good solubility for many reagents, often gives high yields. |

| Toluene/Water | Low | Can be effective, especially with phase-transfer catalysts. |

| DMF | High | Good solvent, but can be difficult to remove and may decompose at high temperatures. |

| Ethanol/Water | High | A "greener" solvent option, can be effective for some systems. |

Experimental Protocols

Protocol 1: Conventional Heating

This protocol is a general starting point and should be optimized for the specific boronic acid being used.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting bromide).[2][3]

-

Reaction: Stir the mixture at 85-95 °C under the inert atmosphere.[3][4]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times.[1][2]

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).[2]

-

Catalyst and Solvent: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) and the chosen solvent system (e.g., 1,4-dioxane/water).[2]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[2]

-

Work-up and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.

Visualizations

References

- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Side reactions and impurity profile in the synthesis of 3-Bromo-5-fluoropyridin-4-amine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromo-5-fluoropyridin-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question: My reaction is showing multiple spots on the Thin Layer Chromatography (TLC) analysis. What are the likely side products?

Answer: The presence of multiple spots on your TLC plate likely indicates the formation of several side products alongside your desired this compound. The most common impurities are:

-

Unreacted Starting Material: 5-fluoropyridin-4-amine.

-

Isomeric Monobromination Products: Bromination can occur at other positions on the pyridine ring, leading to isomers.

-

Di-brominated Products: The activated nature of the aminopyridine ring makes it susceptible to further bromination.

-

Other Byproducts: Depending on your specific reaction conditions and reagents, other impurities may also form.

It is advisable to use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of each component, which can help in elucidating their structures. The characteristic isotopic pattern of bromine (M and M+2 peaks with roughly equal intensity) will be indicative of bromine-containing compounds.

Question: How can I minimize the formation of di-brominated impurities?

Answer: The formation of di-brominated side products is a common issue due to the activating effect of the amino group on the pyridine ring. To minimize over-bromination, consider the following strategies:

-

Control Stoichiometry: Use a precise stoichiometry of the brominating agent, typically 1.0 to 1.1 equivalents relative to the starting material.

-

Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

-

Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions over an extended period to maintain a low concentration of the electrophile in the reaction mixture.

-

Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine.

Question: My final product has a low purity after purification. What are the most probable persistent impurities and how can I remove them?

Answer: If your purified this compound still exhibits low purity, the most likely contaminants are isomeric monobrominated products, as they often have very similar polarities to the desired product, making them difficult to separate by standard column chromatography.

To improve purity, you can try the following:

-

Recrystallization: This can be an effective method for removing small amounts of impurities if a suitable solvent system can be found.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very challenging separations of isomers, preparative HPLC is often the most effective technique.

-

Derivative Formation: In some cases, it may be possible to selectively react the desired product or the impurity to form a derivative with significantly different physical properties, allowing for easier separation.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A common and direct method for the synthesis of this compound is the electrophilic bromination of 5-fluoropyridin-4-amine. This reaction is typically carried out using a suitable brominating agent such as N-Bromosuccinimide (NBS) or bromine in a solvent like acetic acid or a chlorinated solvent.

What are the most common impurities I should expect in the synthesis of this compound?

The impurity profile can vary depending on the reaction conditions. However, based on the chemistry of pyridine and electrophilic aromatic substitution, the following are the most probable impurities:

-

Isomeric Monobrominated Products: Such as 2-bromo-5-fluoropyridin-4-amine.

-

Di-brominated Products: For example, 2,3-dibromo-5-fluoropyridin-4-amine.

-

Unreacted Starting Material: 5-fluoropyridin-4-amine.

-

Hydrolyzed Byproducts: If water is present, hydrolysis of starting materials or products may occur.

How can I characterize the final product and its impurities?

A combination of analytical techniques is recommended for full characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure of the desired product and identifying any isomeric impurities.

-

Mass Spectrometry (MS): LC-MS is invaluable for determining the molecular weight of the product and impurities, with the bromine isotope pattern serving as a key identifier.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify the levels of different impurities.

Impurity Profile Data

The following table summarizes a hypothetical impurity profile for the synthesis of this compound under different reaction conditions, as might be determined by HPLC analysis.

| Impurity | Condition A: NBS, CH3CN, 25°C (%) | Condition B: Br2, HOAc, 50°C (%) |

| 5-fluoropyridin-4-amine (Starting Material) | 2.5 | 1.8 |

| This compound (Product) | 90.2 | 85.5 |

| 2-Bromo-5-fluoropyridin-4-amine (Isomer) | 4.1 | 6.3 |

| 2,3-Dibromo-5-fluoropyridin-4-amine (Di-bromo) | 3.2 | 6.4 |

Experimental Protocol

Synthesis of this compound

Materials:

-

5-fluoropyridin-4-amine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a solution of 5-fluoropyridin-4-amine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Visualizations

Caption: Synthetic pathway for this compound and formation of major impurities.

Caption: Troubleshooting workflow for the synthesis and purification of this compound.

Technical Support Center: Purification of 3-Bromo-5-fluoropyridin-4-amine and its Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromo-5-fluoropyridin-4-amine and its derivatives. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound and its derivatives in a question-and-answer format.

Question: My primary impurity, a di-brominated analog, co-elutes with my desired product during column chromatography. How can I improve the separation?

Answer: Co-elution of closely related impurities is a common challenge. Consider the following strategies to enhance separation:

-